1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-methylphenyl)-1-prop-2-en-1-ylurea
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Overview
Description
The compound “3-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(2-METHYLPHENYL)-3-(PROP-2-EN-1-YL)UREA” is a complex organic molecule that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(2-METHYLPHENYL)-3-(PROP-2-EN-1-YL)UREA” typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a hydrazide with a nitrile in the presence of an acid catalyst.
Attachment of the 4-chlorophenyl group:
Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
The compound “3-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(2-METHYLPHENYL)-3-(PROP-2-EN-1-YL)UREA” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, infections, and inflammatory conditions.
Industry
In industry, the compound could be used in the development of new materials with specific properties. Its unique structure could impart desirable characteristics such as enhanced stability, reactivity, or bioactivity.
Mechanism of Action
The mechanism of action of “3-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(2-METHYLPHENYL)-3-(PROP-2-EN-1-YL)UREA” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 3-{[3-(4-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(2-METHYLPHENYL)-3-(PROP-2-EN-1-YL)UREA
- 3-{[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(2-METHYLPHENYL)-3-(PROP-2-EN-1-YL)UREA
- 3-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(2-METHYLPHENYL)-3-(PROP-2-EN-1-YL)UREA
Uniqueness
The uniqueness of “3-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(2-METHYLPHENYL)-3-(PROP-2-EN-1-YL)UREA” lies in its specific combination of functional groups and structural features. The presence of the 4-chlorophenyl group, the 1,2,4-oxadiazole ring, and the urea linkage all contribute to its distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H19ClN4O2 |
---|---|
Molecular Weight |
382.8 g/mol |
IUPAC Name |
1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-methylphenyl)-1-prop-2-enylurea |
InChI |
InChI=1S/C20H19ClN4O2/c1-3-12-25(20(26)22-17-7-5-4-6-14(17)2)13-18-23-19(24-27-18)15-8-10-16(21)11-9-15/h3-11H,1,12-13H2,2H3,(H,22,26) |
InChI Key |
BPINTVLFFDFVPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N(CC=C)CC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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